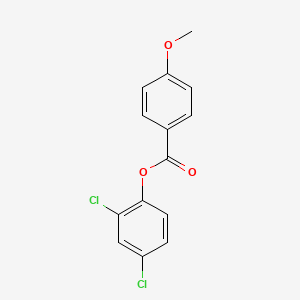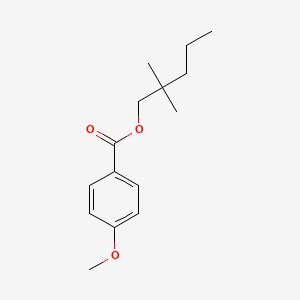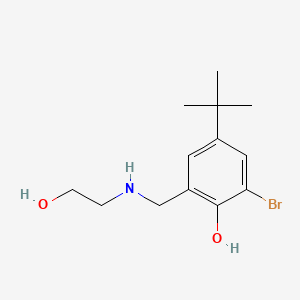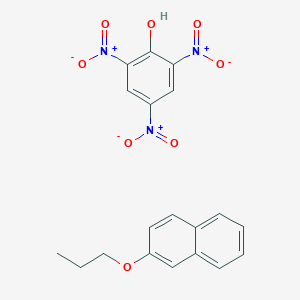
2-propoxynaphthalene;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propoxynaphthalene; 2,4,6-trinitrophenol: is a compound with the molecular formula C19H17N3O8 and a molecular weight of 415.354 g/mol . It is a combination of two distinct chemical entities: 2-propoxynaphthalene and 2,4,6-trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propoxynaphthalene; 2,4,6-trinitrophenol involves the nitration of phenol to produce 2,4,6-trinitrophenol 2-propoxynaphthalene . The nitration process typically requires concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions must be carefully controlled to avoid over-nitration and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol often involves the nitration of phenol using a mixture of nitric and sulfuric acids. The resulting 2,4,6-trinitrophenol is then purified and reacted with 2-propoxynaphthalene under controlled conditions to produce the final compound . The process requires stringent safety measures due to the explosive nature of 2,4,6-trinitrophenol .
Chemical Reactions Analysis
Types of Reactions
2-propoxynaphthalene; 2,4,6-trinitrophenol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of 2,4,6-trinitrophenol can yield 2,4,6-triaminophenol , while oxidation can produce various oxidized derivatives .
Scientific Research Applications
2-propoxynaphthalene; 2,4,6-trinitrophenol: has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicine: Studied for its potential therapeutic applications, including its use as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial products
Mechanism of Action
The mechanism of action of 2-propoxynaphthalene; 2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The nitro groups in 2,4,6-trinitrophenol can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to uncouple oxidative phosphorylation is one of its key mechanisms of action .
Comparison with Similar Compounds
2-propoxynaphthalene; 2,4,6-trinitrophenol: can be compared with other nitroaromatic compounds, such as:
- 2-nitrophenol
- 4-nitrophenol
- 2,4-dinitrophenol
These compounds share similar chemical structures but differ in their specific properties and applications. For example, 2,4-dinitrophenol is known for its use as a metabolic stimulant and in biochemical studies, while 2,4,6-trinitrophenol is primarily used in explosives and industrial applications .
Properties
CAS No. |
6938-77-8 |
|---|---|
Molecular Formula |
C19H17N3O8 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-propoxynaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H14O.C6H3N3O7/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10H,2,9H2,1H3;1-2,10H |
InChI Key |
JJENWSCEQYDVKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



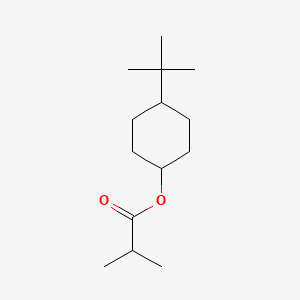
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
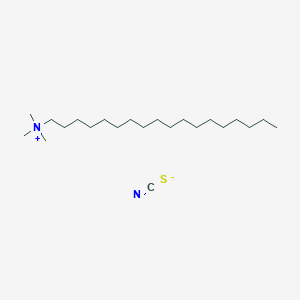
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)
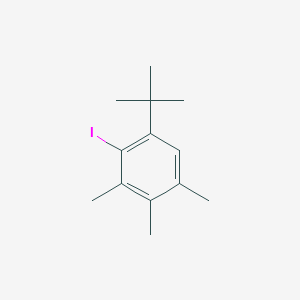
![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)
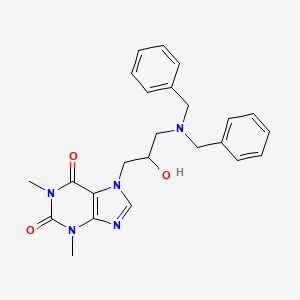
![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)

![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
